4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound characterized by a benzimidazole core and a pyrrolidinone ring. This compound is notable for its diverse structural features, which include a methoxyphenyl substituent. The compound's unique structure positions it as a potential candidate for various scientific applications, particularly in medicinal chemistry and pharmacology.
This compound is synthesized through various organic chemistry techniques, often involving the reaction of benzimidazole derivatives with pyrrolidinone precursors. The synthesis methods have been documented in multiple research studies, highlighting its relevance in the development of bioactive molecules.
4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one falls under the classification of heterocyclic compounds, specifically those containing both nitrogen and carbon in their rings. It is also categorized as a pyrrolidinone derivative, which is known for its biological activity.
The synthesis of 4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves several key steps:
The synthetic routes often require careful control of reaction conditions such as temperature and pressure to optimize yield and purity. Techniques like recrystallization and chromatography are employed for purification.
The molecular structure of 4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one features:
The molecular formula for this compound is CHNO, with a molecular weight of approximately 268.31 g/mol. The structural representation includes various functional groups that enhance its reactivity and potential interactions with biological targets.
4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions are optimized for each specific transformation to achieve desired products.
The mechanism of action for 4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known for binding to various biological targets, while the pyrrolidinone ring enhances binding affinity and specificity. The substituents may modulate the compound’s activity by influencing pharmacokinetic properties, potentially leading to therapeutic effects.
The compound typically exhibits solid-state properties with a melting point range that can vary based on purity and synthesis method.
Chemical analyses reveal that 4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is soluble in organic solvents, which facilitates its use in various chemical reactions. Spectroscopic techniques such as NMR and IR are commonly used to characterize this compound, providing insights into its structural integrity and functional groups.
4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one has several scientific applications:
The therapeutic application of benzimidazoles spans over five decades, evolving from antiparasitic agents to targeted anticancer therapeutics. Thiabendazole, introduced in the 1960s as an anthelmintic, marked the first clinical success of this scaffold, leveraging its ability to disrupt microtubule assembly in parasites [6]. By the 1980s, the discovery of proton pump inhibitors like omeprazole—which contain substituted benzimidazoles—revolutionized ulcer treatment. This era underscored the scaffold’s versatility, prompting investigations into its anticancer potential [1].
The 2000s witnessed benzimidazoles emerging as targeted therapies. FDA-approved drugs like Veliparib (PARP inhibitor) and Abemaciclib (CDK4/6 inhibitor) demonstrated the scaffold’s capacity to interfere with oncogenic signaling pathways. Clinical trials (e.g., NCT02723864 for Veliparib) validated their efficacy in cancers ranging from breast to lung malignancies [1]. The hybrid compound 4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one extends this legacy, representing a structural evolution where benzimidazole is conjugated with pyrrolidinone to exploit synergistic bioactivities.
Table 1: Milestone Benzimidazole-Based Therapeutics
Compound | Therapeutic Class | Key Mechanism | Clinical Impact |
---|---|---|---|
Thiabendazole (1960s) | Anthelmintic | Microtubule inhibition | First benzimidazole approved for human use |
Omeprazole (1980s) | Antiulcer | H⁺/K⁺-ATPase inhibition | Blockbuster for acid-related disorders |
Veliparib (2010s) | Anticancer (PARP inhibitor) | DNA repair inhibition | Phase III trials for BRCA-mutant cancers |
Target Hybrid | Multitarget anticancer | Kinase/DNA interaction (hypothesized) | Preclinical optimization phase |
The molecular architecture of 4-(1H-benzimidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one integrates three key domains:
Computational analyses reveal that this hybrid exhibits optimal drug-likeness:
Table 2: Computational Descriptors of the Hybrid Scaffold
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₁₈H₁₅N₃O₂ | Balanced carbon/heteroatom ratio |
Topological Polar Surface Area | 61 Ų | Favorable for cell permeability |
Rotatable Bonds | 2 | Conformational flexibility for target fitting |
Hydrogen Bond Capacity | 2 donors, 3 acceptors | Enhanced protein-ligand interactions |
The scaffold’s bioactivity stems from multimodal interactions:
The 3-methoxyphenyl group attached to the pyrrolidinone’s N1 position is a critical determinant of the compound’s pharmacological profile. This moiety contributes through:
Electronic and Steric Effects
Pharmacokinetic Optimization
Table 3: Impact of Aryl Substituents on Hybrid Bioactivity
Substituent | Anticancer IC₅₀ (μM) | LogP | Key Interactions Observed |
---|---|---|---|
3-Methoxyphenyl | 2.1 (MCF-7) | 2.1 | π-stacking (Phe residues), H-bonding |
4-Fluorophenyl | 3.8 (MCF-7) | 1.9 | Halogen bonding with Lys/Arg |
Unsubstituted Phenyl | 8.5 (MCF-7) | 1.6 | Weak van der Waals only |
Biological studies of analogs confirm the 3-methoxy advantage:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9